
1-((m-Tolyloxy)methyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((m-Tolyloxy)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a cyclopentane ring substituted with a hydroxyl group and a methylene bridge linked to a m-tolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with m-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which undergoes nucleophilic attack by the m-tolylmethanol, followed by dehydration to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-((m-Tolyloxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to the corresponding cyclopentanol derivative using reducing agents like LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2
Major Products Formed
Oxidation: 1-((m-Tolyloxy)methyl)cyclopentanone
Reduction: 1-((m-Tolyloxy)methyl)cyclopentanol
Substitution: 1-((m-Tolyloxy)methyl)cyclopentyl chloride
Aplicaciones Científicas De Investigación
1-((m-Tolyloxy)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, while the m-tolyl group provides hydrophobic interactions that stabilize the compound’s binding .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylcyclopentanol: Similar in structure but lacks the m-tolyl group, resulting in different chemical properties and reactivity.
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
Uniqueness
1-((m-Tolyloxy)methyl)cyclopentan-1-ol is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-[(3-methylphenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-11-5-4-6-12(9-11)15-10-13(14)7-2-3-8-13/h4-6,9,14H,2-3,7-8,10H2,1H3 |
Clave InChI |
ORJDEBDUVJOMID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC2(CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


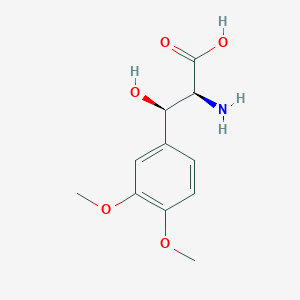
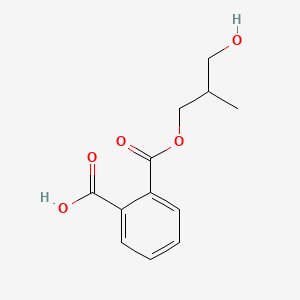
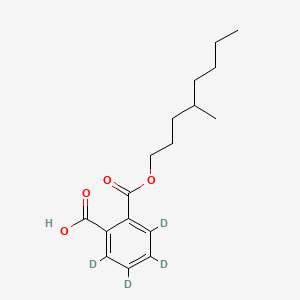
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
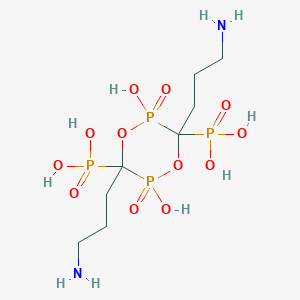
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
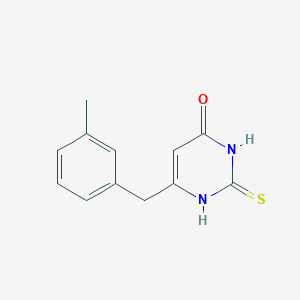
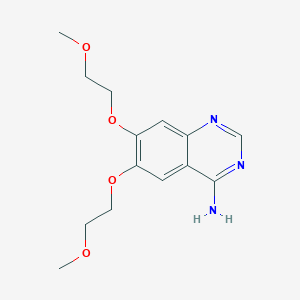
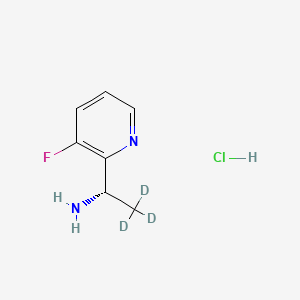
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
